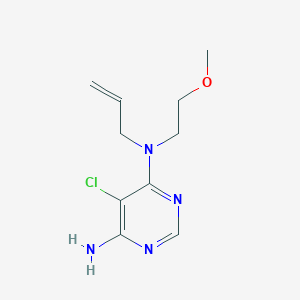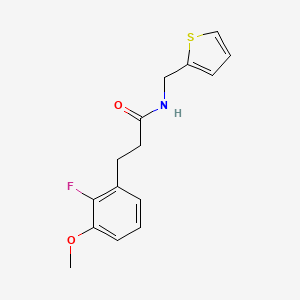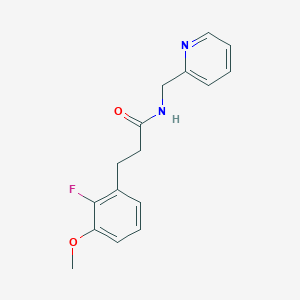
5-chloro-4-N-(2-methoxyethyl)-4-N-prop-2-enylpyrimidine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-4-N-(2-methoxyethyl)-4-N-prop-2-enylpyrimidine-4,6-diamine is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly known as PD0325901 and is a potent inhibitor of mitogen-activated protein kinase (MAPK) pathway.
Applications De Recherche Scientifique
PD0325901 has been extensively used in scientific research to study the role of 5-chloro-4-N-(2-methoxyethyl)-4-N-prop-2-enylpyrimidine-4,6-diamine pathway in various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the growth of cancer cells by blocking the activation of 5-chloro-4-N-(2-methoxyethyl)-4-N-prop-2-enylpyrimidine-4,6-diamine pathway. PD0325901 has also been used to study the role of 5-chloro-4-N-(2-methoxyethyl)-4-N-prop-2-enylpyrimidine-4,6-diamine pathway in inflammation and neurodegenerative disorders.
Mécanisme D'action
PD0325901 inhibits the activation of 5-chloro-4-N-(2-methoxyethyl)-4-N-prop-2-enylpyrimidine-4,6-diamine pathway by targeting the upstream kinase MEK1/2. MEK1/2 is a key enzyme that activates 5-chloro-4-N-(2-methoxyethyl)-4-N-prop-2-enylpyrimidine-4,6-diamine pathway by phosphorylating ERK1/2. PD0325901 binds to the ATP-binding site of MEK1/2 and prevents its activation, thus blocking the activation of 5-chloro-4-N-(2-methoxyethyl)-4-N-prop-2-enylpyrimidine-4,6-diamine pathway.
Biochemical and physiological effects:
PD0325901 has been shown to have potent anti-cancer activity in various preclinical models. This compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. PD0325901 has also been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
PD0325901 is a highly selective inhibitor of MEK1/2 and does not affect other kinases. This compound has been extensively used in preclinical studies to study the role of 5-chloro-4-N-(2-methoxyethyl)-4-N-prop-2-enylpyrimidine-4,6-diamine pathway in various diseases. However, PD0325901 has some limitations in lab experiments. This compound has poor solubility in aqueous solution, which makes it difficult to administer in vivo. PD0325901 also has a short half-life in vivo, which limits its use in long-term experiments.
Orientations Futures
For research include the development of more potent and selective MEK inhibitors, the study of the role of 5-chloro-4-N-(2-methoxyethyl)-4-N-prop-2-enylpyrimidine-4,6-diamine pathway in various diseases, and the development of new drug delivery systems to improve the bioavailability of PD0325901 in vivo.
Méthodes De Synthèse
The synthesis of PD0325901 involves several chemical reactions. The starting material for the synthesis is 2,6-dichloropyrimidine, which is reacted with 2-methoxyethylamine to form 2,6-dichloro-4-(2-methoxyethyl)pyrimidine. This compound is then reacted with 2-propen-1-ol in the presence of a base to produce 4-(2-methoxyethyl)-2-propen-1-ol-1,6-dichloropyrimidine. Finally, this compound is reacted with 4-amino-N-prop-2-enylpyrimidine-2,6-diamine in the presence of a base to produce 5-chloro-4-N-(2-methoxyethyl)-4-N-prop-2-enylpyrimidine-4,6-diamine.
Propriétés
IUPAC Name |
5-chloro-4-N-(2-methoxyethyl)-4-N-prop-2-enylpyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4O/c1-3-4-15(5-6-16-2)10-8(11)9(12)13-7-14-10/h3,7H,1,4-6H2,2H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAHPYCAHOVKEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC=C)C1=NC=NC(=C1Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Methoxyethyl)-4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)-1,4-diazepan-2-one](/img/structure/B6623855.png)
![N-[2-(2-fluoro-4-methoxyphenyl)ethyl]-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B6623863.png)




![3-bromo-5-methyl-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]pyridine](/img/structure/B6623897.png)
![[4-(5-Chloropyrimidin-4-yl)piperazin-1-yl]-[4-(dimethylamino)pyridin-2-yl]methanone](/img/structure/B6623904.png)
![N-[1-[1-[(2-chlorophenyl)methyl]cyclopropanecarbonyl]azetidin-3-yl]-2-methoxyacetamide](/img/structure/B6623906.png)
![4-[[4-(5-Methylthiophene-3-carbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B6623911.png)
![4-[6-(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-4-yl]morpholine](/img/structure/B6623917.png)
![3-chloro-N-[2-(4-methoxyphenoxy)ethyl]thiophene-2-carboxamide](/img/structure/B6623920.png)
![2-methyl-5-propan-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]furan-3-carboxamide](/img/structure/B6623945.png)
